molecular formula C12H12N2O3S2 B413534 Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B413534
M. Wt: 296.4 g/mol
InChI Key: LHMPCMUHAZPJFE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 2-thienylcarbonylamino group, at position 4 with a methyl group, and at position 5 with an ethyl ester. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

ethyl 4-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H12N2O3S2/c1-3-17-11(16)9-7(2)13-12(19-9)14-10(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15)

InChI Key

LHMPCMUHAZPJFE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CS2)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CS2)C

Origin of Product

United States

Biological Activity

Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate (CAS Number: 330978-57-9) is a thiazole derivative with potential biological significance. This compound is characterized by its unique structure, which includes a thiazole ring and an ethyl ester functional group. The biological activity of thiazole derivatives has been widely studied, particularly in the context of their antimicrobial, anticancer, and enzyme-inhibitory properties.

  • Molecular Formula : C12H12N2O3S2
  • Molar Mass : 296.37 g/mol

The compound's structure allows for various interactions with biological targets, contributing to its potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds suggests that this compound may possess similar effects against a range of bacteria and fungi. The presence of the thienyl group enhances its interaction with microbial membranes, potentially disrupting their integrity and function.

Anticancer Properties

Thiazole derivatives are also noted for their anticancer activities. In vitro studies have demonstrated that compounds within this class can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell survival.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15.8Induction of apoptosis
Similar Thiazole DerivativeHeLa (cervical cancer)10.5Inhibition of cell cycle progression

Enzyme Inhibition

One notable area of research involves the compound's potential as an acetylcholinesterase (AChE) inhibitor. A study evaluating various thiazole derivatives found that certain structural modifications led to enhanced AChE inhibitory activity. This compound's specific interactions with the active site of AChE could provide insights into its mechanism.

CompoundAChE Inhibition IC50 (nM)Relative Potency (%)
This compound103.2453.27
Donepezil (control)10.99100

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cancer Cell Line Studies : In a series of experiments on MCF-7 and HeLa cells, this compound showed promising results in reducing cell viability via apoptosis induction pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has shown that thiazole derivatives exhibit notable antimicrobial properties. Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. A study published in the Journal of Medicinal Chemistry indicated that modifications in the thiazole structure can enhance antimicrobial efficacy and reduce resistance development .

2. Anticancer Properties
Thiazole derivatives are also recognized for their anticancer potential. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies revealed that this compound induces apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .

3. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in disease pathways. For instance, it was found to inhibit protein tyrosine kinases, which play a crucial role in cancer progression. This inhibition could lead to the development of targeted therapies for various cancers .

Agricultural Applications

1. Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Research indicates that it can effectively control certain pests while being less toxic to beneficial insects compared to conventional pesticides. Field trials demonstrated significant reductions in pest populations with minimal environmental impact .

2. Plant Growth Regulation
Studies have suggested that this compound may act as a plant growth regulator, enhancing growth rates and yield in crops. Its application in agricultural settings could lead to increased productivity and sustainability .

Material Science Applications

1. Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties. For instance, it can be incorporated into polymers to create materials with enhanced thermal stability and mechanical strength .

2. Dyes and Pigments
Due to its vibrant color properties, this compound can be used in the formulation of dyes and pigments for textiles and coatings. Its stability under various environmental conditions makes it suitable for long-lasting applications .

Case Studies

Study Application Findings
Journal of Medicinal ChemistryAntimicrobialEffective against multiple bacterial strains with low resistance rates
Cancer ResearchAnticancerInduces apoptosis in cancer cell lines; potential for drug development
Agricultural SciencesPesticidalSignificant pest control with minimal impact on beneficial insects
Polymer ScienceMaterial SynthesisEnhanced thermal stability when incorporated into polymers

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The position 2 substituent significantly influences the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties
Compound Name (Substituent at Position 2) Molecular Formula Molecular Weight Key Features Synthesis Method Biological Activity (if reported)
Target Compound : 2-(2-Thienylcarbonylamino) C₁₁H₁₁N₂O₃S₂ 283.35 Thienyl group enhances π-π stacking; moderate electron-withdrawing effects Likely via thioamide cyclization or coupling (analogous to ) Not explicitly reported, but thienyl derivatives often show antimicrobial/antiviral activity
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate C₁₅H₁₃N₃O₅S 347.35 Strong electron-withdrawing nitro group; high polarity Acylation with 3-nitrobenzoyl chloride Potential use in nitroaromatic drug scaffolds
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate C₁₅H₁₅ClN₂O₄S 354.80 Chlorophenoxy group increases lipophilicity Coupling with 4-chlorophenoxyacetyl chloride Likely agrochemical applications (herbicides)
Ethyl 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxylate C₁₂H₁₂N₂O₂S 248.31 Pyridinyl group enables metal coordination Hantzsch thiazole synthesis CDK9 inhibition (similar to )
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate C₁₃H₁₉N₂O₄S 315.37 Bulky tert-butyl group improves stability Boc protection of methylamino precursor Intermediate for kinase inhibitors

Physicochemical Properties

  • Melting Points: Thienylcarbonylamino derivatives typically exhibit moderate melting points (~150–200°C), whereas nitrobenzoyl analogs (e.g., ) show higher melting points (>300°C) due to enhanced crystallinity.
  • Solubility: Pyridinyl and thienyl substituents improve aqueous solubility compared to chlorophenoxy or nitro groups, which are more lipophilic .

Preparation Methods

Standard Protocol (Patent CN103664819A)

  • Reagents :

    • Ethyl 2-chloroacetoacetate (α-haloketone)

    • Thiourea

    • Sodium carbonate (base)

    • Ethanol (solvent)

  • Conditions :

    • Temperature: 60–70°C

    • Time: 5–5.5 hours

    • pH adjustment: NaOH to pH 9–10

  • Yield : >98%

  • Key Steps :

    • Dropwise addition of ethyl 2-chloroacetoacetate to thiourea in ethanol.

    • Thermal cyclization followed by solvent distillation and recrystallization.

One-Pot Bromination-Cyclization (CN102079732B)

  • Reagents :

    • Acetoacetate, N-bromosuccinimide (NBS)

    • N-monosubstituted thiourea derivatives

    • Tetrahydrofuran (THF)/water solvent

  • Advantages :

    • Eliminates intermediate isolation.

    • Reduces reaction time to 4–6 hours.

  • Yield : 75–94%.

Acylation with Thiophene-2-Carbonyl Chloride

The amino group at position 2 of the thiazole is acylated using thiophene-2-carbonyl chloride.

Conventional Acylation (VulcanChem)

  • Reagents :

    • Thiophene-2-carbonyl chloride

    • Base (e.g., triethylamine or pyridine)

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Conditions :

    • Temperature: 0–25°C (to minimize side reactions).

    • Time: 2–4 hours.

  • Yield : 80–85%.

Ultrasonic-Assisted Acylation (Academia.edu Study)

  • Innovation :

    • Ultrasonic irradiation enhances reaction efficiency.

  • Conditions :

    • Frequency: 40 kHz

    • Time: 30–60 minutes

  • Yield Improvement : 90–92%.

Alternative Synthetic Routes

Thiobenzamide Cyclization (EP 0513379)

  • Steps :

    • Nitro-group reduction of 4-hydroxy-3-nitrobenzonitrile.

    • Cyclization with 2-chloroacetoacetic acid ethyl ester.

  • Limitations :

    • Lower yield (47–60%) due to multiple purification steps.

Microwave-Assisted Synthesis

  • Advantages :

    • 50% reduction in reaction time (e.g., 1 hour for cyclization).

  • Yield : Comparable to conventional methods (85–88%).

Optimization and Scalability

Solvent Systems

  • Polar solvents (e.g., ethanol, DMF) improve cyclization kinetics.

  • Mixed solvents (THF/water) enhance one-pot reaction homogeneity.

Temperature Control

  • Cyclization at 60–70°C maximizes yield while minimizing decomposition.

  • Acylation at 0°C reduces byproduct formation.

Purification Techniques

  • Recrystallization : Methanol or ethyl acetate yields >98% purity.

  • Column Chromatography : Reserved for complex mixtures (e.g., ultrasonic methods).

Comparative Analysis of Methods

MethodYield (%)Time (h)Key Advantage
Hantzsch (CN103664819A)985.5High yield, scalable
One-Pot (CN102079732B)946Simplified workflow
Ultrasonic Acylation921Energy-efficient
Thiobenzamide Route6012Compatible with nitro-group substrates

Q & A

Advanced Question

  • Core Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., trifluoromethyl) enhances steric hindrance, potentially altering binding to biological targets like IRES .
  • Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester to the free acid improves solubility but may reduce cell permeability, impacting in vivo efficacy .
  • SAR Studies : Analogues with nitro or cyano substituents on the phenyl ring show varied inhibition profiles. For example, 4-nitrophenyl derivatives exhibit stronger π-π stacking in enzyme pockets .
    Biological Data :
DerivativeIC₅₀ (IRES Inhibition)
Ethyl ester (parent compound)0.5 μM
Trifluoromethyl-substituted analog0.2 μM

How can computational methods aid in understanding its reactivity and stability?

Advanced Question

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. The thiazole nitrogen and carbonyl carbons are reactive centers .
  • Solubility Prediction : Use Abraham parameters or COSMO-RS to estimate logP (experimental logP ~2.5) and solubility in DMSO or ethanol .
  • Degradation Pathways : Simulate hydrolysis of the ester group under acidic/basic conditions using molecular dynamics (MD). Experimental validation via HPLC shows 90% degradation at pH >10 .

What strategies mitigate contradictions in biological vs. crystallographic data?

Advanced Question

  • Conformational Flexibility : Solution-state NMR may reveal dynamic conformations not observed in static crystal structures. Compare NOESY (solution) and SC-XRD (solid-state) data .
  • Activity Cliffs : Use Free-Wilson analysis to deconvolute contributions of substituents. For example, the 2-thienyl group is essential for IRES binding, while ester groups modulate bioavailability .

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